(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one
Description
(3R,4S)-3-Methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one is a β-lactam (azetidin-2-one) derivative characterized by its stereospecific substituents: a methoxy group at position 3, a methylsulfanyl group at position 1, and a rigid phenylethynyl moiety at position 4 (Figure 1). Unlike its well-known analog ezetimibe, which contains fluorophenyl and hydroxyphenyl groups, this derivative features distinct substituents that may influence its physicochemical properties, metabolic stability, and target binding .
Properties
CAS No. |
497917-47-2 |
|---|---|
Molecular Formula |
C13H13NO2S |
Molecular Weight |
247.31 g/mol |
IUPAC Name |
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one |
InChI |
InChI=1S/C13H13NO2S/c1-16-12-11(14(17-2)13(12)15)9-8-10-6-4-3-5-7-10/h3-7,11-12H,1-2H3/t11-,12+/m0/s1 |
InChI Key |
REQLHMNFZGOZEF-NWDGAFQWSA-N |
Isomeric SMILES |
CO[C@@H]1[C@@H](N(C1=O)SC)C#CC2=CC=CC=C2 |
Canonical SMILES |
COC1C(N(C1=O)SC)C#CC2=CC=CC=C2 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one typically involves the following steps:
Formation of the Azetidinone Ring: This can be achieved through a [2+2] cycloaddition reaction between an imine and a ketene.
Introduction of the Methoxy Group: This step involves the methylation of a hydroxyl group using methyl iodide in the presence of a base.
Addition of the Methylsulfanyl Group: This can be done through a nucleophilic substitution reaction using a thiol and an appropriate leaving group.
Attachment of the Phenylethynyl Group: This step involves a Sonogashira coupling reaction between a phenylacetylene and a halogenated azetidinone derivative.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom, to form sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl group, converting it to an alcohol.
Substitution: The methoxy and methylsulfanyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid (mCPBA), and sodium periodate.
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like thiols, amines, and alkoxides can be used in substitution reactions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Alcohol derivatives.
Substitution: Various substituted azetidinone derivatives.
Scientific Research Applications
Chemistry
Intermediate in Synthesis: Used as an intermediate in the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.
Biology
Enzyme Inhibition: Potential use as an enzyme inhibitor due to its azetidinone core, which is known to inhibit various enzymes.
Medicine
Antibacterial Agents: Azetidinones are known for their antibacterial properties, and this compound could be explored for similar applications.
Anti-inflammatory Agents: Potential use in the development of anti-inflammatory drugs.
Industry
Material Science: Could be used in the development of new materials with unique properties due to its structural features.
Mechanism of Action
The mechanism of action of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one would depend on its specific application. For example, as an enzyme inhibitor, it could bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The phenylethynyl group could interact with hydrophobic pockets, while the azetidinone ring could form hydrogen bonds with amino acid residues.
Comparison with Similar Compounds
Comparison with Structural Analogs
The following table compares the target compound with structurally related azetidin-2-one derivatives described in the literature:
Key Structural and Functional Differences:
Substituent Flexibility vs. The methylsulfanyl group at position 1 may confer metabolic stability over ezetimibe’s fluorophenyl group, which is prone to oxidative metabolism .
Polarity and Solubility :
- Ezetimibe’s hydroxyphenyl and hydroxypropyl groups increase hydrophilicity (logP ~4.5), whereas the methoxy and methylsulfanyl substituents in the target compound likely elevate logP, favoring membrane permeability .
Synthetic Accessibility: Ezetimibe derivatives often require multi-step syntheses involving chiral resolution and hydroxylation . The target compound’s simpler substituents (e.g., methoxy, phenylethynyl) may streamline synthesis via direct alkylation or Sonogashira coupling .
Biological Activity :
- Ezetimibe inhibits the NPC1L1 protein (Ki ~2–40 nM), but substituent modifications significantly alter potency. For example, replacing the hydroxyl group with a ketone (as in ’s compound) reduces activity by ~80% . The target compound’s phenylethynyl group may sterically hinder NPC1L1 binding, necessitating empirical validation.
Biological Activity
(3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one, with the CAS number 497917-47-2, is a synthetic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological activities, mechanisms of action, and relevant research findings.
- Molecular Formula : C13H13NO2S
- Molecular Weight : 247.31 g/mol
- LogP : 1.48 (indicating moderate lipophilicity)
- PSA (Polar Surface Area) : 54.84 Ų
These properties suggest that the compound may have favorable characteristics for biological activity, particularly in terms of membrane permeability and solubility.
Biological Activity Overview
The biological activity of (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one has been investigated primarily in the context of its anticancer potential and antioxidant properties.
Anticancer Activity
Recent studies have highlighted the compound's effectiveness against various cancer cell lines. For instance:
- In Vitro Studies : The compound exhibited significant antiproliferative effects on A549 (lung cancer), MCF7 (breast cancer), and HCT116 (colon cancer) cell lines. The IC50 values ranged from 0.02 to 0.08 μmol/mL, comparable to established chemotherapeutics such as doxorubicin .
| Cell Line | IC50 Value (μmol/mL) | Comparison Drug | IC50 Value (μmol/mL) |
|---|---|---|---|
| A549 | 0.02 | Doxorubicin | 0.04 |
| MCF7 | 0.06 | Doxorubicin | 0.06 |
| HCT116 | 0.08 | Doxorubicin | 0.06 |
These results indicate a promising anticancer profile for (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one.
Antioxidant Activity
The compound also demonstrated notable antioxidant properties through DPPH radical-scavenging assays, which are essential for evaluating potential protective effects against oxidative stress-related diseases .
The exact mechanism by which (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one exerts its biological effects is still under investigation. However, preliminary data suggest that it may induce apoptosis in cancer cells through the modulation of key signaling pathways involved in cell survival and proliferation.
Case Studies and Research Findings
Several studies have contributed to understanding the biological activity of this compound:
- Study on Antiproliferative Effects : A study conducted on various derivatives of azetidinones revealed that modifications at specific positions significantly enhanced their anticancer activity. The introduction of phenylethynyl groups was particularly effective in increasing potency against tumor cells .
- Radical Scavenging Activity : In a comparative analysis with other known antioxidants, (3R,4S)-3-methoxy-1-methylsulfanyl-4-(2-phenylethynyl)azetidin-2-one showed superior radical scavenging capabilities at certain concentrations .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
